N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Description
N-(2,4-Dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a pyrrolopyrimidine derivative characterized by:
- A pyrrolo[3,2-d]pyrimidine core fused with a tetrahydro ring system.
- 5-Methyl and 3-(p-tolyl) substituents on the core.
- A 2,4-dichlorophenyl group attached via a carboxamide at position 6.
This structure confers unique electronic and steric properties, making it a candidate for pharmacological exploration. However, its biological activity remains uncharacterized in the provided evidence.
Properties
IUPAC Name |
N-(2,4-dichlorophenyl)-5-methyl-3-(4-methylphenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Cl2N4O3/c1-11-3-6-13(7-4-11)27-20(29)18-17(25-21(27)30)14(10-26(18)2)19(28)24-16-8-5-12(22)9-15(16)23/h3-10H,1-2H3,(H,24,28)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZXUBEXDDHINMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C(=CN3C)C(=O)NC4=C(C=C(C=C4)Cl)Cl)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Cl2N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrido[2,3-d]pyrimidines, a class of compounds to which this molecule belongs, have been known to exhibit a wide range of biological activities. They have been studied for their antiproliferative, antimicrobial, anti-inflammatory and analgesic, hypotensive, and antihistaminic activities.
Mode of Action
It’s worth noting that compounds of the pyrido[2,3-d]pyrimidine class have shown promising binding affinities against bcl2 anti-apoptotic protein. This suggests that these compounds may interact with their targets, leading to changes in cellular processes such as apoptosis.
Biochemical Pathways
For instance, some compounds in this class have been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells. This suggests that these compounds may affect pathways related to cell cycle regulation and apoptosis.
Pharmacokinetics
It’s worth noting that the degree of lipophilicity of a drug, ie, its affinity for a lipid environment, allows it to diffuse easily into cells. This could potentially impact the bioavailability of this compound.
Result of Action
Some pyrido[2,3-d]pyrimidine derivatives have been found to cause cell cycle arrest at the g1/s phase in mcf7 cells. Additionally, these compounds have been found to induce the apoptotic death of MCF7 cells. This suggests that this compound may have similar effects.
Biological Activity
N-(2,4-dichlorophenyl)-5-methyl-2,4-dioxo-3-(p-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and relevant case studies.
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step organic reaction involving the pyrrolopyrimidine scaffold. The presence of the dichlorophenyl and p-tolyl groups contributes to its unique pharmacological properties. Analytical techniques such as NMR spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.
Anticonvulsant Activity
A study investigated the anticonvulsant properties of related compounds derived from N-(2,4-dichlorophenyl)methyl derivatives. Although specific data on the target compound's anticonvulsant activity is limited, related derivatives were assessed using a pentylenetetrazole-induced seizure model in mice. The results indicated that while some derivatives exhibited anticonvulsant effects, the specific compound did not demonstrate significant activity against seizures induced by pentylenetetrazole .
Neuroprotective Effects
Research has highlighted the neuroprotective potential of compounds with similar structures. For instance, one derivative demonstrated significant inhibition of pro-inflammatory cytokines and protection against neurotoxicity in models of Parkinson's disease. This suggests that modifications in the structure could lead to enhanced neuroprotective properties . The mechanism involved attenuation of nitric oxide production and suppression of NF-κB signaling pathways.
Case Study 1: Anticonvulsant Evaluation
In a comparative study involving various substituted quinazolinone derivatives, researchers found that certain structural modifications could enhance anticonvulsant activity. While this compound was not directly tested in this study, it provides insight into how structural variations can influence biological outcomes .
Case Study 2: Neuroinflammation Modulation
Another study focusing on related compounds demonstrated their ability to modulate neuroinflammation effectively. The findings indicated that these compounds could inhibit microglial activation and reduce the release of inflammatory mediators in vitro. This suggests that similar mechanisms may be applicable to this compound .
Data Summary Table
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Substituent Variations
Key differences in substituents among pyrrolopyrimidine derivatives are summarized below:
Key Observations :
- The pyrrolo[3,2-d]pyrimidine core in the target compound and contrasts with the pyrrolo[2,3-d] isomers in . Ring fusion differences impact planarity and binding interactions.
- Electron-withdrawing groups (e.g., 2,4-dichlorophenyl in the target compound) enhance electrophilicity compared to electron-donating groups (e.g., methoxy in ).
- The p-tolyl group (methyl-substituted phenyl) at position 3 increases lipophilicity relative to cyclopentyl or thiophene substituents.
Physical Properties
Key Observations :
Spectroscopic Characterization
NMR Analysis
Evidence highlights NMR chemical shifts as critical for structural elucidation:
- Regions A (positions 39–44) and B (positions 29–36) show variability due to substituent effects.
- For example, compound 1 and 7 exhibit nearly identical shifts except in regions A/B, suggesting the target compound’s dichlorophenyl group would perturb shifts in these regions.
Comparative Spectral Data
Key Observations :
- Electron-withdrawing groups (e.g., Cl, COOH) deshield nearby protons, while alkyl groups (e.g., methyl in p-tolyl) cause shielding .
Q & A
Q. What are the critical steps in synthesizing this pyrrolopyrimidine derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including cyclization and functionalization. Key steps include:
- Cyclization : Formation of the pyrrolopyrimidine core via condensation of substituted pyrimidine precursors under reflux conditions (e.g., using POCl₃ as a catalyst) .
- Functionalization : Introduction of the 2,4-dichlorophenyl and p-tolyl groups via nucleophilic substitution or coupling reactions. For example, Suzuki-Miyaura coupling may be employed for aryl group attachment .
- Optimization : Adjust temperature (80–120°C), solvent polarity (DMF or THF), and stoichiometry of reagents to maximize yield (typically 60–80%) . Characterization via ¹H/¹³C NMR and LC-MS is essential to confirm structural integrity .
Q. What spectroscopic techniques are most effective for confirming the compound’s structure?
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), methyl groups (δ 2.0–3.0 ppm), and carbonyl signals (δ 160–180 ppm) .
- X-ray crystallography : Resolves stereochemical ambiguities (e.g., dihedral angles between aromatic rings) .
- High-resolution mass spectrometry (HRMS) : Validates molecular weight (expected ~500 g/mol) and isotopic patterns .
Q. What preliminary biological screening assays are recommended for this compound?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural similarity to known inhibitors .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility assessment : Measure in DMSO/PBS mixtures to guide in vivo dosing .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected NOE correlations) be resolved?
- Dynamic NMR : Probe rotational barriers of substituents (e.g., p-tolyl group) to identify conformational isomers .
- DFT calculations : Compare experimental and computed chemical shifts (using Gaussian or ORCA) to validate assignments .
- Variable-temperature studies : Monitor signal splitting in ¹H NMR to detect slow exchange processes .
Q. What strategies mitigate low yields during the final coupling step?
- Catalyst screening : Test Pd(PPh₃)₄ vs. Pd(OAc)₂ with ligands like XPhos for Suzuki reactions .
- Microwave-assisted synthesis : Reduce reaction time (30 mins vs. 12 hrs) and improve efficiency .
- Protecting groups : Temporarily block reactive sites (e.g., amides) to prevent side reactions .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Analog synthesis : Replace p-tolyl with electron-withdrawing (e.g., 4-CF₃) or donating (e.g., 4-OCH₃) groups to assess electronic effects .
- Fragment-based design : Modify the pyrrolopyrimidine core to a pyrazolopyrimidine scaffold and compare bioactivity .
- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent properties with kinase inhibition .
Q. What computational methods validate the compound’s binding mode to a target protein?
- Molecular docking (AutoDock Vina) : Simulate interactions with kinase ATP-binding pockets, focusing on hydrogen bonds with hinge regions (e.g., Met793 in EGFR) .
- Molecular dynamics (GROMACS) : Assess binding stability over 100 ns trajectories, calculating RMSD and binding free energy (MM-PBSA) .
- Pharmacophore mapping : Identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions) using Schrödinger .
Q. How should in vivo pharmacokinetic challenges (e.g., rapid clearance) be addressed?
- Prodrug design : Introduce ester moieties to improve oral bioavailability .
- Nanoparticle encapsulation : Use PLGA nanoparticles to enhance circulation time .
- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites for deuteration .
Data Contradiction Analysis
Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?
Q. Why do computational predictions of solubility conflict with experimental data?
- Polymorph screening : Use XRPD to identify crystalline vs. amorphous forms, which affect solubility .
- Co-solvent optimization : Test surfactants (e.g., Tween-80) or cyclodextrins to enhance apparent solubility .
Methodological Resources
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Resolve stereochemical ambiguity | |
| DFT calculations | Validate NMR assignments | |
| Molecular docking | Predict kinase binding modes | |
| HRMS | Confirm molecular weight |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
